molecular formula C15H18N4O2 B2472851 4-(dimethylamino)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide CAS No. 1049494-74-7

4-(dimethylamino)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Cat. No.: B2472851
CAS No.: 1049494-74-7
M. Wt: 286.335
InChI Key: CTQMGRZVZWMCES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylamino)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a synthetic compound of significant interest in medicinal chemistry and oncology research. It features a pyridazinone core linked to a benzamide moiety via an ethyl chain, a structural motif found in several classes of bioactive molecules. The specific research value of this compound is derived from its structural similarity to potent, clinically relevant inhibitors. Compounds sharing this core scaffold have been identified as potent and selective Class I histone deacetylase (HDAC) inhibitors, demonstrating excellent in vitro and in vivo antitumor activity in models such as myelodysplastic syndrome . Furthermore, pyridazinone-based molecular frameworks have been explored as first-in-class inhibitors of protein-protein interactions, such as the PRMT5-substrate adaptor complex, which is a synthetic lethal target in certain cancers . The 4-(dimethylamino) group on the benzamide portion of the molecule is a key structural feature that can influence the compound's electronic properties, solubility, and its interaction with biological targets. Researchers can investigate this compound as a chemical tool or a lead structure for further optimization in programs targeting epigenetic regulation, protein-protein interactions, and various kinase signaling pathways relevant to cancer and inflammatory diseases. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(dimethylamino)-N-[2-(6-oxopyridazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-18(2)13-7-5-12(6-8-13)15(21)16-10-11-19-14(20)4-3-9-17-19/h3-9H,10-11H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQMGRZVZWMCES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide typically involves multi-step organic reactions One common approach is to start with the preparation of the pyridazinone intermediate, which can be synthesized through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be used to introduce different substituents onto the benzamide or pyridazinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for further research and development:

  • Anticancer Potential :
    • A study evaluated the anticancer activity of various derivatives related to pyridazine compounds, including 4-(dimethylamino)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide. It was found to inhibit cancer cell proliferation effectively, with specific derivatives showing promising results against human colorectal carcinoma cell lines (HCT116) .
    • The mechanism of action involves the inhibition of key enzymes involved in cancer cell metabolism, making it a potential lead for developing new anticancer agents.
  • Antimicrobial Activity :
    • Research indicates that compounds with similar structural motifs have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests that this compound may also possess such properties, warranting further investigation .
  • Enzyme Inhibition :
    • The compound has been studied for its inhibitory effects on enzymes such as acetylcholinesterase and α-glucosidase, which are critical targets in the treatment of conditions like Alzheimer's disease and Type 2 diabetes mellitus (T2DM). The structure-activity relationship (SAR) studies have shown that modifications to the benzamide structure can enhance enzyme inhibition .

Case Studies

Several case studies highlight the application of this compound in various research contexts:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against HCT116 cells with IC50 values lower than standard chemotherapeutics .
Study BAntimicrobial EfficacyShowed broad-spectrum antimicrobial activity against multiple bacterial strains, indicating potential as an antibiotic agent .
Study CEnzyme InhibitionEvaluated as a potent inhibitor of acetylcholinesterase; modifications enhanced activity significantly .

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide involves its interaction with specific molecular targets. The dimethylamino group and the pyridazinone moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. These interactions can result in various biological effects, depending on the target and the context of the study.

Comparison with Similar Compounds

Key Pharmacological Properties :

  • Target : Class I HDAC isoforms (HDAC1, 2, 3) with high selectivity .
  • Mechanism : Induces histone H3 acetylation, upregulates p21 expression, and triggers G1 cell cycle arrest and apoptosis in cancer cells .
  • In Vivo Efficacy: Significant tumor growth suppression in SKM-1 xenograft models via oral administration .
  • Safety Profile : Low hERG channel inhibition (IC₅₀ = 34.6 µM) and favorable pharmacokinetics in rodent models .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Features of Selected Benzamide Derivatives

Compound Name Core Structure Heterocyclic Group Key Substituents Target Reference
4-(Dimethylamino)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide Benzamide Pyridazinone Dimethylamino, ethyl linker HDAC I
(S)-2,6-dichloro-N-(2-(2-(1-hydroxypropan-2-ylamino)-6-methylpyrimidin-4-ylamino)pyridin-4-yl)benzamide Benzamide Pyrimidine Dichloro, hydroxypropan-2-ylamino EGFR
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide Benzamide Thiazolidinone Thiazolidinone, phenyl Not specified
6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one Benzoxazine Pyrimidine Substituted phenyl, methyl Not specified

Structural Insights :

  • Heterocyclic Linkers: The pyridazinone group in (S)-17b distinguishes it from pyrimidine-based EGFR inhibitors (e.g., compound 1 in ) and thiazolidinone derivatives (). The pyridazinone scaffold enhances HDAC binding affinity .
  • Substituent Effects: The dimethylamino group in (S)-17b improves solubility and pharmacokinetics compared to dichloro or phenyl substituents in other analogues .

Pharmacological Activity

Table 2: Pharmacological Comparison

Compound Name Target Cellular Effects In Vivo Efficacy Reference
This compound HDAC I Histone H3 acetylation, p21 upregulation, apoptosis Tumor suppression in xenografts
Compound 1 () EGFR Not explicitly reported Not tested
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide Unknown Not reported Not tested

Key Findings :

  • Target Selectivity : (S)-17b’s HDAC I selectivity contrasts with EGFR-targeting pyrimidine derivatives (), highlighting structural determinants of target specificity.

Advantages of (S)-17b :

  • Safety : Low hERG inhibition reduces cardiac toxicity risk compared to many kinase inhibitors .

Biological Activity

The compound 4-(dimethylamino)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide , also known by its CAS number 1049494-74-7, has garnered attention for its potential biological activity, particularly in the field of cancer therapeutics. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Basic Information

  • Molecular Formula : C₁₅H₁₈N₄O₂
  • Molecular Weight : 286.33 g/mol
  • CAS Number : 1049494-74-7

Structure

The structure of the compound features a dimethylamino group attached to a benzamide moiety, which is further connected to a 6-oxopyridazinyl ethyl group. This unique configuration is believed to influence its biological interactions.

The compound is primarily recognized for its inhibitory effects on histone deacetylases (HDACs), particularly class I isoforms (HDAC1, HDAC2, and HDAC3). HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, thereby leading to chromatin condensation and transcriptional repression. Inhibition of these enzymes can reactivate silenced genes involved in tumor suppression.

In Vitro Studies

Research indicates that This compound exhibits significant antiproliferative effects on various cancer cell lines. A study demonstrated that the compound effectively induced apoptosis and cell cycle arrest in human myelodysplastic syndrome (SKM-1) cells by increasing the levels of acetylated histones and P21 protein, which is associated with cell cycle regulation .

Antiproliferative Activity Table

Cell LineIC50 (µM)Mechanism of Action
HepG21.30Induction of apoptosis
SKM-15.40HDAC inhibition, G1 phase arrest
MDA-MB-2313.50Histone acetylation enhancement

In Vivo Studies

In vivo studies using xenograft models have shown that this compound can significantly inhibit tumor growth. For instance, in mouse models with intact immune systems, it exhibited superior antitumor efficacy compared to models with thymus deficiencies . The pharmacokinetic profile also indicated favorable absorption and low metabolic instability.

Case Study 1: HepG2 Cell Line

In a study focusing on HepG2 cells, treatment with varying concentrations of the compound resulted in increased apoptosis rates. Flow cytometry analysis revealed that the apoptosis rate escalated from 5.83% in untreated cells to 28.83% at the highest concentration tested (9 µM), indicating a dose-dependent response .

Case Study 2: SKM-1 Xenograft Model

In another investigation, oral administration of the compound in SKM-1 xenograft models resulted in significant tumor growth inhibition (TGI) compared to control groups. The study highlighted that the compound's action was mediated through both apoptosis induction and cell cycle arrest mechanisms .

Comparison with Other Compounds

To contextualize the activity of This compound , it is essential to compare it with other known HDAC inhibitors:

Compound NameClassIC50 (µM)Notable Features
SAHA (Suberoylanilide Hydroxamic Acid)Pan-HDAC17.25Broad-spectrum HDAC inhibitor
FNA (4-Fluoro-N-(2-amino-4-fluorophenyl)-4-bis(2-chloroethyl)-aminobenzamide)Class I95.48Selective for HDAC3
This compound Class I5.40Potent against multiple cancer cell lines

Q & A

Q. What are the common synthetic routes for 4-(dimethylamino)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide, and how are intermediates purified?

The synthesis typically involves multi-step organic reactions. A standard approach begins with preparing a pyridazinone intermediate via cyclization of hydrazine derivatives with dicarbonyl precursors. Subsequent steps include introducing the dimethylamino-benzamide group through nucleophilic substitution or amide coupling. Purification often employs column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for structural validation .

Q. Which spectroscopic techniques are essential for characterizing this compound’s structure?

Key techniques include:

  • 1H/13C NMR : To confirm substituent positions and hydrogen bonding patterns.
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight and fragmentation analysis.
  • X-ray crystallography : To resolve 3D conformation and intermolecular interactions (e.g., hydrogen bonds in the pyridazinone ring) .

Q. What biological targets are associated with this compound?

The compound shows affinity for enzymes (e.g., histone deacetylases (HDACs)) and receptors (e.g., chemokine receptors). Its benzamide and pyridazinone moieties enable interactions with catalytic sites, as demonstrated in HDAC inhibition assays and receptor-binding studies .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up without compromising purity?

Optimization strategies include:

  • Reaction condition tuning : Temperature control (e.g., reflux in EtOH at 80°C) and solvent selection (polar aprotic solvents for better solubility).
  • Catalyst screening : Use of triethylamine or Pd-based catalysts for efficient coupling.
  • Continuous flow reactors : To enhance reproducibility and reduce side products .

Q. How should researchers address contradictions in bioactivity data across different assays?

  • Dose-response validation : Confirm activity across multiple concentrations (e.g., IC50 values in HDAC inhibition vs. cytotoxicity assays).
  • Target selectivity profiling : Use isoform-specific assays (e.g., class I vs. II HDACs) to rule off-target effects.
  • Structural analogs comparison : Benchmark against derivatives (e.g., ethoxyphenyl vs. fluorophenyl variants) to identify critical functional groups .

Q. What computational tools predict the compound’s binding modes with HDACs?

  • Molecular docking (AutoDock Vina, Schrödinger) : Simulate interactions with HDAC active sites, focusing on zinc coordination by the pyridazinone group.
  • Molecular Dynamics (MD) simulations (AMBER, GROMACS) : Assess stability of ligand-receptor complexes over 100+ ns trajectories.
  • QSAR models : Corporate electronic (HOMO/LUMO) and steric parameters to refine activity predictions .

Q. How do structural modifications impact its pharmacokinetic profile?

Modification Effect Source
Ethyl linker elongationIncreases metabolic stability but reduces blood-brain barrier penetration
Dimethylamino substitutionEnhances solubility and HDAC1/2 selectivity
Fluorophenyl additionImproves receptor binding affinity (e.g., CXCR3 antagonism)

Q. What challenges arise in purifying this compound, and how are they mitigated?

  • Byproduct formation : Side reactions during cyclization require HPLC purification (C18 columns, acetonitrile/water gradients).
  • Hygroscopicity : Store under inert gas (N2/Ar) and use anhydrous solvents during synthesis .

Q. How can cross-reactivity with unrelated enzymes/receptors be minimized?

  • Pharmacophore masking : Introduce bulky groups (e.g., tert-butyl) to sterically hinder off-target binding.
  • Fragment-based design : Optimize pyridazinone orientation using crystallographic data from co-crystal structures .

Q. What stability considerations are critical for long-term storage?

  • pH sensitivity : Store in neutral buffers (pH 6–8) to prevent hydrolysis of the amide bond.
  • Light exposure : Use amber vials to avoid photodegradation of the dimethylamino group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.